7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
7-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinolinone core, a nitro group, and a substituted oxazole ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions
Quinolinone Core Synthesis: The quinolinone core can be synthesized via the cyclization of appropriate aniline derivatives with keto acids under acidic conditions.
Oxazole Ring Formation: The oxazole ring is formed by the cyclization of suitable precursors, such as amino alcohols or amino acids, with aldehydes or ketones in the presence of dehydrating agents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the quinolinone core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Tin(II) chloride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted quinolinone or oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s pharmacological properties are of interest in medicinal chemistry. Studies focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent, given its ability to interact with various biological pathways.
Industry
In the industrial sector, the compound may be used in the development of specialty chemicals, dyes, and advanced materials. Its unique properties can be leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism of action of 7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group and the oxazole ring play crucial roles in these interactions, potentially leading to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4,5-Dimethyl-1,3-thiazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one
- 7-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-6-chloro-3,4-dihydro-1H-quinolin-2-one
- 7-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-4-one
Uniqueness
The uniqueness of 7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
7-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]-6-nitro-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-8-9(2)23-15(17-8)7-16-12-6-11-10(3-4-14(20)18-11)5-13(12)19(21)22/h5-6,16H,3-4,7H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSAEGVTQKRAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CNC2=C(C=C3CCC(=O)NC3=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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